molecular formula C4H5F3O3 B2389448 4,4,4-Trifluoro-2-hydroxybutanoic acid CAS No. 879090-39-8

4,4,4-Trifluoro-2-hydroxybutanoic acid

Cat. No.: B2389448
CAS No.: 879090-39-8
M. Wt: 158.076
InChI Key: FGKVOERQNLHPOO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-hydroxybutanoic acid (CAS Number: 879090-39-8) is a synthetic compound with potential applications in various fields of research and industry. It has a molecular weight of 158.08 and is typically a white to yellow solid .


Molecular Structure Analysis

The molecular formula of this compound is C4H5F3O3 . The Inchi Code is 1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 158.08 and a molecular formula of C4H5F3O3 .

Scientific Research Applications

Synthesis of Chiral Dendrimers

(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid has been used in the synthesis of second-generation trifluoromethyl-substituted chiral dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, have surfaces covered with MeO or allyloxy groups. The dendrimers exhibit interesting features in 19F-NMR signals due to constitutional heterotopicities (Greiveldinger & Seebach, 1998).

Enantioselective Synthesis

The compound has been employed in enantioselective synthesis processes. For example, asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid using a sequence involving Sharpless asymmetric dihydroxylation (Jiang, Qin & Qing, 2003). Another instance is its transformation into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate through rhodium-catalyzed hydrogenation (Kuroki, Asada & Iseki, 2000).

Development of Fluorinated Amino Acids

4,4,4-Trifluoro-2-hydroxybutanoic acid serves as a starting material in stereoselective syntheses of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are synthesized from 4,4,4-trifluoro-3-methylbutanoic acid (Pigza, Quach & Molinski, 2009).

Preparative Methods and Resolutions

Various preparative methods and resolutions have been developed for this compound. An efficient method of preparing (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanoic acid using resolution with (R)- or (S)-1-phenylethylamine has been reported (Ács, Bussche & Seebach, 2006).

Role in Enantioselective and Asymmetric Synthesis

The acid is pivotal in enantioselective and asymmetric synthesis. Examples include the preparation of nonproteinogenic amino acids (Weinges & Kromm, 1985), and the asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid (Soloshonok, Ohkura & Yasumoto, 2006).

Synthesis of Trifluoromethylated Amines and Amino Acids

The compound is also used in the Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines, leading to the stereoselective synthesis of functionalized α-trifluoromethylamines, and consequently, trifluoromethylated α- and β-amino acids (Lebouvier, Laroche, Huguenot & Brigaud, 2002).

Safety and Hazards

While specific safety and hazard information for 4,4,4-Trifluoro-2-hydroxybutanoic acid is not available, related compounds such as Ethyl 4,4,4-trifluoro-2-butynoate are known to be highly flammable and can cause skin and eye irritation .

Properties

IUPAC Name

4,4,4-trifluoro-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)1-2(8)3(9)10/h2,8H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKVOERQNLHPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879090-39-8
Record name 4,4,4-trifluoro-2-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4,4,4-trifluorobutanoic acid (12-1) (1 g, 6.37 mmol) in 1 N aqueous sulfuric acid (10.00 ml, 10 mmol) was cooled to 0° C. To the cooled reaction mixture was added a solution of sodium nitrite (1.1 g, 15.9 mmol) in water (5 mL) dropwise over 40 minutes via addition funnel. The reaction mixture was then warmed to room temperature and stirred for 16 h. Sodium chloride was added to the reaction until complete saturation was achieved. The resulting aqueous mixture was washed with ethyl acetate (3×50 mL) and the combined organic layer was dried over sodium sulfate, filtered and concentrated to dryness to afford 12-2 as a white crystalline solid. 1H NMR (500 MHz, DMSO-d6) δ 2.51 (m, 1H), 2.67 (m, 1H), 4.24 (dd, J=8.60, 3.60 Hz, 1H), 5.74 (br s, 1H), 12.89 (br s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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